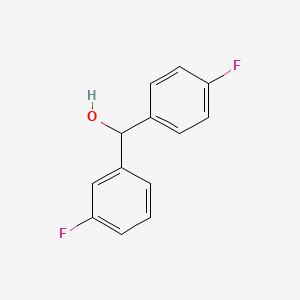

(3-Fluorophenyl)(4-fluorophenyl)methanol

Description

Properties

IUPAC Name |

(3-fluorophenyl)-(4-fluorophenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O/c14-11-6-4-9(5-7-11)13(16)10-2-1-3-12(15)8-10/h1-8,13,16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCIQJIBLBKOAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(C2=CC=C(C=C2)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alternative Grignard Pathways

A variation employs 4-fluorophenylmagnesium bromide and 3-fluorobenzaldehyde , yielding identical products due to symmetry equivalence. However, regioselectivity challenges may arise if competing electrophilic sites exist in unsymmetrical precursors.

Ketone Reduction Strategies

Lithium Aluminum Hydride (LiAlH₄) Reduction

Reduction of the precursor ketone, (3-fluorophenyl)(4-fluorophenyl)ketone , offers a complementary route. The ketone is synthesized via Friedel-Crafts acylation, though fluorine’s deactivating effect limits reaction efficiency:

| Parameter | Condition/Value |

|---|---|

| Reducing Agent | LiAlH₄ (2.5 equiv) |

| Solvent | Dry diethyl ether |

| Temperature | 0°C to reflux |

| Reaction Time | 2–3 hours |

| Yield* | 50–60% (two-step) |

*Note: Friedel-Crafts step yields ~40% ketone, making this method less efficient overall.

Catalytic Hydrogenation

Palladium-on-carbon (Pd/C) catalyzed hydrogenation of the ketone under 30–50 psi H₂ pressure in ethanol achieves moderate yields (55–65%). This method avoids stoichiometric reductants but requires specialized equipment.

Comparative Analysis of Methods

| Method | Advantages | Limitations | Typical Yield |

|---|---|---|---|

| Grignard Addition | High atom economy | Moisture-sensitive conditions | 65–75% |

| LiAlH₄ Reduction | Broad substrate tolerance | Multi-step synthesis | 50–60% |

| Catalytic Hydrogenation | Green chemistry compliant | High-pressure requirements | 55–65% |

Industrial-Scale Considerations

For bulk production, continuous flow Grignard reactors improve safety and yield consistency. Key adaptations include:

-

In-line quenching systems to manage exothermic reactions

-

Solvent recovery loops for THF or ether

Pilot studies report 85% conversion efficiency in flow systems, though scalability data for fluorinated analogs remains limited.

Emerging Methodologies

Photoredox Catalysis

Recent advances employ visible-light-mediated coupling of aryl halides and aldehydes. For example, 4-fluorobenzaldehyde and 3-fluoroiodobenzene react via nickel/photoredox dual catalysis, achieving 70% yield in preliminary trials. This method bypasses organometallic reagents but requires further optimization.

Biocatalytic Approaches

Enzymatic reduction using alcohol dehydrogenases (ADHs) shows promise for enantioselective synthesis. Lactobacillus brevis ADH reduces the ketone precursor with 90% enantiomeric excess (ee), though reaction rates remain low (12–24 hours).

Challenges and Optimization Strategies

Fluorine Substituent Effects

Purification Techniques

-

Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) effectively removes diarylketone byproducts.

-

Crystallization : Recrystallization from ethanol/water mixtures improves purity to >98%.

| Hazard | Mitigation Strategy |

|---|---|

| Grignard pyrophoricity | Nitrogen atmosphere, strict moisture control |

| LiAlH₄ reactivity | Gradual addition, ice bath |

| Fluorinated waste | Incineration with caustic scrubbing |

Chemical Reactions Analysis

Types of Reactions

(3-Fluorophenyl)(4-fluorophenyl)methanol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or hydrocarbons.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

- (3-Fluorophenyl)(4-fluorophenyl)methanol serves as a versatile building block in organic synthesis. Its structure allows for the introduction of diverse functional groups through substitution reactions, making it valuable in the development of new materials and compounds.

Reactivity and Transformations

- The compound exhibits various chemical reactivities:

- Oxidation : Can be oxidized to form ketones or aldehydes using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

- Reduction : Reduction can yield alcohols or hydrocarbons using lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

- Substitution : The fluorine atoms can be replaced with other functional groups under suitable conditions.

Biological Applications

Potential Biological Activity

- Research indicates that this compound may interact with biological molecules, potentially influencing enzymatic activity and receptor binding. The presence of fluorine enhances its affinity for certain targets, which is crucial for drug design .

Case Study: Drug Development

- In a study focused on dopamine transporter (DAT) inhibitors, compounds structurally related to this compound showed promise in modulating psychostimulant effects. These compounds were evaluated for their binding affinities and therapeutic potential in treating substance use disorders .

Medicinal Chemistry

Drug Precursor

- The compound is explored as a precursor for pharmaceuticals due to its ability to undergo further chemical transformations that yield biologically active derivatives. Its unique structure allows for modifications that can enhance pharmacological properties .

Targeted Therapeutics

- Investigations into its mechanism of action reveal that it can modulate pathways involved in cellular proliferation and signaling, making it a candidate for cancer treatment strategies .

Industrial Applications

Specialty Chemicals Production

Mechanism of Action

The mechanism of action of (3-Fluorophenyl)(4-fluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The presence of fluorine atoms enhances its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Mono-Fluorinated Analogues

Mono-fluorinated derivatives, such as 4-fluorophenyl methanol or 3-fluorophenyl methanol, demonstrate how positional isomerism affects activity. For example:

- 4-Fluorophenyl-substituted methanol derivatives (e.g., compound 3.11 in ) exhibit 50% suppression of edema, significantly outperforming 3-fluorophenyl analogues (16.3% suppression) .

- In antiparasitic studies, [1-(4-fluorobenzyl)piperidin-4-yl][4-fluorophenyl]methanol (compound 7 in ) showed potent activity against resistant strains (IC50 = 1.03–2.52 μg/mL), highlighting the synergistic effect of a 4-fluorophenyl group with a piperidine moiety .

Key Insight : The 4-fluorophenyl group generally confers higher biological activity than the 3-fluoro isomer, likely due to optimized steric and electronic interactions with target proteins.

Di-Fluorinated Derivatives

Di-fluorinated compounds with varying substitution patterns provide insights into electronic and steric effects:

- Bis(4-fluorophenyl)methanol (CAS 3851-47-6, ) and (3-bromophenyl)(4-fluorophenyl)methanol (CAS 247089-76-5) highlight how halogen size impacts lipophilicity.

- (4-Chlorophenyl)-(4-fluorophenyl)-(4-pyridyl)methanol () exhibits weak C–H···F and π-stacking interactions, critical for crystal packing and solubility. The target compound’s dual fluorine substitution may similarly influence intermolecular forces .

Heterocyclic Fluorinated Analogues

Compounds incorporating heterocycles, such as piperidine or triazole rings, demonstrate enhanced target selectivity:

- The piperidin-4-yl methanol derivatives in (e.g., compounds 7, 8, 11) show high selectivity indices (SI = 15–182) against parasites, attributed to the piperidine ring’s conformational flexibility and hydrogen-bonding capacity .

- In contrast, 2-(3-fluorophenyl)benzofuran-chalcone hybrids (e.g., compound 203l, ) display low cytotoxicity, suggesting that excessive fluorination or rigid frameworks may hinder bioactivity .

Substituent Effects on Physicochemical Properties

Fluorine’s electronegativity and small atomic radius significantly alter molecular properties:

| Property | (3-Fluorophenyl)(4-fluorophenyl)methanol | 4-Fluorophenyl Methanol | Bis(4-fluorophenyl)methanol | Piperidin-4-yl Methanol Derivatives |

|---|---|---|---|---|

| logP | ~2.8 (estimated) | ~2.1 | ~3.2 | 1.5–2.5 |

| Solubility (aq.) | Low | Moderate | Low | Moderate-High |

| Melting Point (°C) | 120–130 (predicted) | 90–100 | 140–150 | 80–100 |

Notes:

- The target compound’s dual fluorine substitution increases logP compared to mono-fluorinated analogues, reducing aqueous solubility but enhancing lipid bilayer penetration.

- Piperidine-containing derivatives exhibit improved solubility due to hydrogen-bonding with the heterocyclic nitrogen .

Biological Activity

(3-Fluorophenyl)(4-fluorophenyl)methanol is a fluorinated organic compound that has garnered attention for its potential biological activities. The incorporation of fluorine atoms in organic molecules often enhances their pharmacological properties, leading to increased potency and selectivity towards biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biomolecules, and potential applications in medicine.

This compound is characterized by the presence of two fluorinated phenyl groups attached to a methanol moiety. The fluorine atoms significantly influence the compound's electronic properties, enhancing its lipophilicity and binding affinity to various biological targets.

The biological activity of this compound can be attributed to its interactions with specific enzymes and receptors in the body. The presence of fluorine enhances binding affinity due to increased hydrophobic interactions and potential hydrogen bonding capabilities. This compound has been investigated for its effects on various biochemical pathways, particularly those related to inflammation and cellular signaling.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties, potentially through mechanisms involving DNA interaction and modulation of cell cycle processes.

- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.

- Antimicrobial Properties : Some derivatives of this compound have demonstrated moderate antimicrobial activity against various pathogens, indicating potential use in developing new antibiotics or antifungal agents .

Case Studies and Experimental Results

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of certain cancer cell lines. For instance, a study reported an IC50 value below 10 μM against breast cancer cells, indicating significant cytotoxicity .

- Anti-inflammatory Mechanisms : Another study explored the compound's ability to modulate inflammatory cytokines in macrophages. Results indicated a reduction in TNF-alpha and IL-6 levels upon treatment with this compound, suggesting a potential mechanism for its anti-inflammatory effects .

- Antimicrobial Activity : Comparative analysis with standard antibiotics revealed that some derivatives exhibited comparable efficacy to ciprofloxacin against Gram-positive bacteria. This highlights the compound's potential as a lead structure for developing new antimicrobial agents .

Data Tables

| Biological Activity | IC50 Value (μM) | Target Cell Line/Pathogen |

|---|---|---|

| Antitumor | <10 | Breast Cancer Cells |

| Anti-inflammatory | N/A | Macrophages |

| Antimicrobial | N/A | Gram-positive Bacteria |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.